![molecular formula C12H15NO B182388 N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 50878-03-0](/img/structure/B182388.png)
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Overview
Description
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with the molecular formula C12H15NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, and is characterized by the presence of an acetamide group attached to the naphthalene ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, such as dna topoisomerase i , and estrogen receptors .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to dna replication and hormone signaling .
Result of Action
Similar compounds have been shown to have antitumor activity and can be used in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the acylation of 5,6,7,8-tetrahydronaphthalen-2-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Biological Activity
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydronaphthalene moiety linked to an acetamide functional group. This unique structure contributes to its biological properties and reactivity. The compound can be synthesized through various methods involving the reaction of tetrahydronaphthalene derivatives with acetic anhydride or acetyl chloride.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Studies have shown that derivatives of tetrahydronaphthalene compounds possess notable anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. In vitro assays suggest that it exhibits antioxidant activity superior to that of ascorbic acid . This property is crucial for mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory disorders.
- Neuroprotective Effects : Some studies indicate that tetrahydronaphthalene derivatives may protect neuronal cells from oxidative damage and apoptosis, highlighting their potential in neurodegenerative disease therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes which play a role in inflammatory responses .
- Interaction with Cellular Targets : Molecular docking studies suggest that this compound interacts with various protein targets involved in cell signaling pathways related to cancer and inflammation .
Case Studies
- Antitumor Efficacy : A study conducted on the effects of this compound on HepG2 cells revealed an IC50 value of approximately 15 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways .
- Antioxidant Activity Assessment : In a comparative study of antioxidant activities among several tetrahydronaphthalene derivatives, this compound exhibited a scavenging activity percentage higher than 75% at concentrations above 100 µM .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-methylphenyl)-N'-[4-(5-methyl-naphthalen-2-yl)]urea | Urea linkage | Anti-inflammatory |
1-(4-Methylphenyl)-3-(naphthalen-1-yl)urea | Urea structure | Neuroprotective |
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | Oxo group addition | Anticancer |
The table illustrates how structural modifications influence the biological activity of related compounds.
Scientific Research Applications
Biological Activities
Research indicates that N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exhibits several biological activities that make it a candidate for further investigation in medicinal chemistry.
1. Anticancer Activity:
- In Vitro Studies : Various derivatives have shown significant anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, some derivatives have demonstrated IC50 values lower than standard treatments like cisplatin .
- Mechanism of Action : The compound's mechanism may involve apoptosis induction in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell percentages .
2. Antimicrobial Properties:
- Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. Further research is needed to elucidate its efficacy and potential application in treating infections.
3. Enzyme Inhibition:
- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Some derivatives showed promising inhibition rates that could lead to therapeutic applications in treating conditions like Alzheimer's disease .
Industrial Applications
This compound is also being explored for its industrial applications:
1. Pharmaceutical Development:
- Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases. Ongoing research focuses on optimizing its pharmacological profiles to enhance efficacy and reduce side effects.
2. Agrochemical Use:
- The compound's properties may also lend themselves to applications in agrochemicals, potentially serving as a precursor for developing new pesticides or herbicides.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEVQGGWBHGIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305972 | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50878-03-0 | |
Record name | 50878-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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